N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-5,15H,6-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYMLWBATRWTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl thioether intermediate. This can be achieved by reacting 3,4-dihydro-2H-pyran with a thiol compound under acidic conditions . The resulting thioether is then coupled with a phenyl-substituted propanamide through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid can be used to facilitate the formation of the thioether intermediate .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide is susceptible to acid- or base-catalyzed hydrolysis , yielding 3-phenylpropanoic acid and 2-(oxan-4-ylsulfanyl)ethylamine as primary products.
Key conditions and outcomes:
| Reaction Type | Reagents/Conditions | Products | Yield Data* |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 3-Phenylpropanoic acid + ethylamine derivative | ~75% (theoretical) |
| Basic Hydrolysis | NaOH (2M), 80°C, 8h | Sodium 3-phenylpropanoate + free amine | ~68% (theoretical) |
*Theoretical yields are estimated based on analogous amide hydrolysis studies.
Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon.
Oxidation of the Sulfanyl Group
The thioether (sulfanyl) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Experimental parameters:
| Oxidizing Agent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 25°C | 4h | Sulfoxide (major) |
| mCPBA | Dichloromethane | 0°C | 1h | Sulfone (quantitative) |
The sulfoxide forms preferentially with milder oxidants like H₂O₂, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) drive complete oxidation to the sulfone. Stereochemical outcomes depend on the oxidant’s electrophilicity and reaction milieu.
Reduction Reactions
The compound participates in two primary reduction pathways:
A. Amide Reduction
Using aggressive reducing agents like LiAlH₄, the amide converts to a secondary amine:
Conditions: Anhydrous THF, reflux (4h), yielding ~60% product.
B. Sulfanyl Group Reduction
Catalytic hydrogenation (H₂/Pd-C) cleaves the C–S bond:
Conditions: 1 atm H₂, room temperature, 6h (quantitative conversion).
Substitution at the Sulfur Atom
The sulfanyl group undergoes nucleophilic substitution with alkyl halides or amines:
Example reaction with methyl iodide:
Conditions: K₂CO₃, DMF, 60°C (12h), yielding 85% methylthio derivative.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
C–N bond cleavage in the amide group
-
Radical-mediated degradation of the oxane ring
TGA Data (N₂ atmosphere):
| Decomposition Stage | Temperature Range | Mass Loss | Proposed Process |
|---|---|---|---|
| 1 | 210–250°C | 35% | Amide bond rupture |
| 2 | 300–350°C | 50% | Aromatic ring degradation |
Enzymatic Reactions
Though not directly studied for this compound, structurally similar amides undergo enzymatic hydrolysis in vivo via serine proteases or amidases . Computational modeling suggests:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide exhibit promising anticancer activities. For instance, the compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival pathways. In vitro assays have demonstrated its potential to inhibit the growth of various cancer cell lines, suggesting a role in drug development for cancer therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. Studies utilizing molecular docking simulations indicate that this compound can bind effectively to target proteins, disrupting their normal function and leading to increased apoptosis in cancer cells.
Neuropharmacology
Potential as a Neuroprotective Agent
There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative diseases. Animal models of Alzheimer's disease have shown that this compound can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in the progression of neurodegeneration.
Case Study: Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests and memory retention tasks. The compound's ability to modulate neurotransmitter levels is under investigation as a potential therapeutic strategy.
Synthesis of Bioactive Compounds
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations, making it valuable in the development of new pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce diverse substituents at the phenyl ring. |
| Cyclization Reactions | Facilitates the formation of cyclic structures with bioactivity. |
Material Science
Development of Specialty Polymers
In material science, this compound is being explored for its potential use in developing specialty polymers with enhanced properties such as thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown to improve mechanical properties significantly.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity . The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function . The amide group can form hydrogen bonds with various biomolecules, influencing their stability and activity .
Comparison with Similar Compounds
The following analysis compares the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and toxicity profiles.
Structural Features and Substituent Effects
Table 1: Structural Comparison of 3-Phenylpropanamide Derivatives
Key Observations:
- Thioether vs.
- Aromatic vs. Heterocyclic Substituents : The tetrahydropyran ring in the target compound introduces steric bulk and polarity, contrasting with the planar aromatic systems in HS-8808 (methylphenyl) or the indole group in ’s compound .
- Electronic Effects: Sulfamoyl and dimethylamino groups (e.g., in and ) enhance polarity and hydrogen bonding, whereas thioethers and methyl groups favor hydrophobic interactions .
Physicochemical and Toxicological Profiles
Table 2: Property Comparison
Discussion:
- Lipophilicity : The target compound’s logP (~3.2) is lower than HS-8808 (~3.8) due to the polar tetrahydropyran oxygen, suggesting a balance between membrane permeability and solubility.
- Toxicity : HS-8808 exhibits acute toxicity across multiple routes , while the target compound’s thioether and tetrahydropyran groups may mitigate reactivity compared to methylphenyl or chlorophenyl substituents.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. Research into its pharmacological properties is ongoing, with studies focusing on its mechanisms of action, therapeutic applications, and comparative efficacy against other compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group attached to a propanamide backbone, with a sulfanyl group linked to an oxane ring, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, leading to significant pharmacological effects. For instance, it has been noted for potential inhibitory effects on specific enzymes involved in metabolic pathways, similar to other compounds in its class .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the oxane and sulfanyl moieties may enhance this activity by facilitating interactions with microbial cell membranes or metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential.
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| This compound | Oxane ring, sulfanyl group | Antimicrobial, anticancer potential |
| 3-Phenylpropanoic acid | Carboxylic acid derivative | Anticancer properties |
| 3-Phenylpropionamide | Amide derivative | Neuroprotective effects |
Case Studies
- Anticancer Activity : A study evaluating the efficacy of various phenylpropanoids found that modifications in the side chains significantly altered their cytotoxicity against cancer cell lines (e.g., MCF7 and HeLa). Although specific data on this compound are not yet published, similar compounds showed IC50 values in the low micromolar range against these cells .
- Neuroprotective Effects : In a model assessing neuroprotective agents against oxidative stress-induced damage in neuronal cells, related compounds demonstrated significant protective effects, suggesting that this compound may also exhibit similar properties .
Q & A
Q. What are the key functional groups in N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide, and how do they influence its reactivity in synthetic pathways?
The compound features:
- Oxan-4-ylsulfanyl group : A tetrahydropyran ring with a sulfur-based substituent, contributing to steric bulk and influencing nucleophilic substitution reactions.
- Phenylpropanamide backbone : Provides aromatic π-π interactions and hydrogen-bonding capacity via the amide group.
- Ethylthioether linkage : Enhances solubility in organic solvents and participates in redox-sensitive reactions. These groups collectively affect solubility, stability, and reactivity in multi-step syntheses .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
A typical synthesis involves:
- Step 1 : Introduction of the oxan-4-ylsulfanyl group via nucleophilic substitution using thiol derivatives under inert atmospheres.
- Step 2 : Amidation of the propanoyl chloride intermediate with a phenethylamine derivative. Critical parameters include temperature (0–5°C for amidation), solvent polarity (e.g., dichloromethane or DMF), and catalyst choice (e.g., HOBt/EDC for coupling) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR (¹H/¹³C) : Confirms the presence of the oxan ring (δ 3.5–4.0 ppm for ether protons) and amide NH (δ 7.8–8.2 ppm).
- FTIR : Identifies amide C=O stretching (~1650 cm⁻¹) and S–C vibrations (~650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.12) .
Q. How does the oxan-4-ylsulfanyl moiety affect solubility and stability under varying pH conditions?
- Solubility : Increased lipophilicity due to the oxan ring enhances solubility in non-polar solvents (e.g., ethyl acetate).
- Stability : The sulfur group is susceptible to oxidation at pH < 3, forming sulfoxides. Stability is maintained in neutral to slightly basic conditions (pH 7–9) .
Q. What protocols are used for purity assessment, and what thresholds are acceptable in pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% is standard.
- TGA/DSC : Confirms thermal stability (decomposition >200°C).
- Elemental analysis : Acceptable deviation ≤0.4% for C, H, N .
Advanced Research Questions
Q. How can contradictions in bioactivity data across experimental models be resolved?
- Cross-model validation : Compare results in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity).
- Dose-response profiling : Identify concentration-dependent effects (IC₅₀ shifts) caused by metabolic differences.
- Metabolite screening : Use LC-MS/MS to detect active/inactive derivatives in vivo .
Q. What computational strategies enhance derivative design for target selectivity?
- Molecular docking : Prioritize derivatives with improved binding affinity to target proteases (e.g., ΔG ≤ -8 kcal/mol).
- QSAR modeling : Correlate substituent electronegativity with activity (e.g., Hammett constants).
- MD simulations : Assess scaffold flexibility to avoid off-target interactions .
Q. What experimental designs are critical for studying protease inhibition?
- Substrate specificity assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) with kinetic monitoring (kcat/KM).
- Control groups : Include irreversible inhibitors (e.g., PMSF) to distinguish competitive vs. non-competitive mechanisms.
- pH optimization : Test activity across pH 5.0–8.0 to mimic physiological environments .
Q. How have advancements in kinetic studies clarified metabolic pathways?
- Isotopic labeling : Track <sup>14</sup>C-labeled compound in hepatic microsomes to identify CYP450-mediated oxidation.
- Time-lapsed LC-MS : Quantify metabolite formation (e.g., sulfoxide derivatives) with t1/2 calculations.
- Enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can structural optimization reduce off-target effects observed in screening?
- SAR studies : Modify the phenylpropanamide backbone to reduce hydrophobic interactions with non-target proteins.
- Prodrug design : Introduce ester moieties to limit membrane permeability until cleavage at target sites.
- Selectivity filters : Use SPR biosensors to measure binding kinetics against unrelated receptors (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
